molecular formula C19H17N5O2S B2407096 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034603-36-4

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2407096
CAS No.: 2034603-36-4
M. Wt: 379.44
InChI Key: KWGQLHMXHIUARQ-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyrazine rings, followed by their coupling with a naphthalene sulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Sulfonamides: Compounds with similar naphthalene sulfonamide groups.

    Pyrazole Derivatives: Compounds containing pyrazole rings with various substitutions.

    Pyrazine Derivatives: Compounds featuring pyrazine rings with different functional groups.

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of pyrazole, pyrazine, and naphthalene sulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-24-15(11-17(23-24)18-13-20-9-10-21-18)12-22-27(25,26)19-8-4-6-14-5-2-3-7-16(14)19/h2-11,13,22H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQLHMXHIUARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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